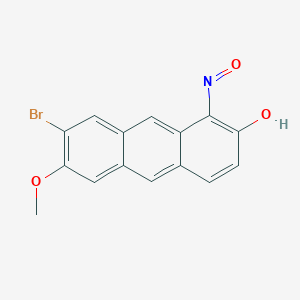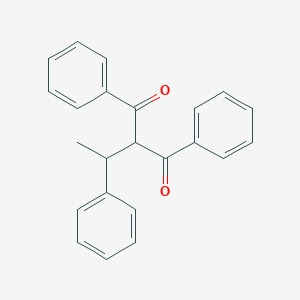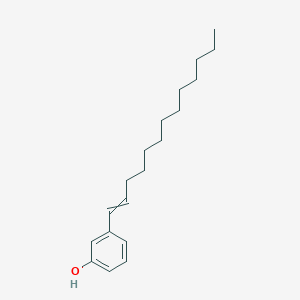
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of bromine, methoxy, and nitroso groups in this compound introduces unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL typically involves multi-step reactions starting from anthracene derivatives. A common synthetic route includes:
Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Methoxylation: The brominated anthracene is then treated with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Nitrosation: Finally, the nitroso group is introduced by treating the compound with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitroso group to an amine.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of 7-Bromo-6-methoxy-1-aminoanthracen-2-OL.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties
Propiedades
Número CAS |
110189-31-6 |
|---|---|
Fórmula molecular |
C15H10BrNO3 |
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
7-bromo-6-methoxy-1-nitrosoanthracen-2-ol |
InChI |
InChI=1S/C15H10BrNO3/c1-20-14-7-9-4-8-2-3-13(18)15(17-19)11(8)5-10(9)6-12(14)16/h2-7,18H,1H3 |
Clave InChI |
PJWDKOCBQVXBNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C3C(=CC2=C1)C=CC(=C3N=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)



